1-Bromo-8-chloronaphthalene
Overview
Description
1-Bromo-8-chloronaphthalene is a useful research compound. Its molecular formula is C10H6BrCl and its molecular weight is 241.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Motions and Lattice Stability
1-Bromo-8-chloronaphthalene's molecular motions and their effects on lattice stability have been a subject of study. Research indicates that chemical perturbations, like the addition of a bromine atom, can create lattice instability, leading to different crystal structures in related compounds. This insight is valuable for understanding the behavior of organic alloys and solid solutions in materials science (Bellows & Prasad, 1977).
Dielectric Properties
Studies on dielectric loss factor and dielectric permittivity of various solutions, including those with 1-chloronaphthalene, have been conducted. These findings are significant for understanding the electrical properties of materials, which can be applied in electronics and material engineering (Johari & Goldstein, 1970).
Solubility Studies
The solubility of bromoderivatives in 1-chloronaphthalene and 1-bromonaphthalene has been examined. Such studies are crucial for chemical engineering and design of processes involving these substances (Semenov, Charykov, & Axel’rod, 2010).
Kinetics of Inclusion with ß-Cyclodextrin
The kinetics of inclusion of halonaphthalenes, including 1-bromonaphthalene and 1-chloronaphthalene, with ß-cyclodextrin, have been studied. This research is relevant in understanding molecular interactions, which can aid in pharmaceutical and chemical process design (Turro, Bolt, Kuroda, & Tabushi, 1982).
Crystallography and Structural Studies
The crystallography and structural properties of halonaphthalene compounds, including 1-bromonaphthalene and 1-chloronaphthalene, have been explored. These studies provide insights valuable in material science, particularly in the development of new materials with specific structural properties (Noland, Narina, & Britton, 2011).
Safety and Hazards
Future Directions
While specific future directions for 1-Bromo-8-chloronaphthalene are not mentioned in the available resources, it is noted that this compound has gained interest in various fields of research and industry due to its unique physical and chemical properties. Its role as an intermediate in the preparation of a series of quinazoline compounds and biological inhibitors suggests potential applications in pharmaceutical research and development .
Mechanism of Action
Target of Action
1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D . These targets play a significant role in regulating biological processes .
Mode of Action
It is known that the compound interacts with its targets (kras g12c and kras g12d) to regulate biological processes
Biochemical Pathways
Given its role as an intermediate in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may influence pathways related to these processes.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could affect its metabolism and potentially its bioavailability.
Result of Action
Given its use in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
1-Bromo-8-chloronaphthalene plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors targeting the KRas G12C and KRas G12D mutations. These inhibitors are essential in regulating biological processes and have shown promise in treating central nervous system diseases . The compound interacts with various enzymes and proteins, including those involved in the KRas signaling pathway. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the KRas signaling pathway can lead to changes in gene expression profiles and metabolic fluxes within the cell . These effects are critical in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with the KRas protein can inhibit the protein’s activity, thereby affecting downstream signaling pathways and gene expression . This inhibition is crucial in the compound’s role as a potential therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and cellular effects . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial in determining the compound’s safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are critical in understanding its therapeutic potential and toxicity.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the compound’s localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-bromo-8-chloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQEADUKRNQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605564 | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20816-79-9 | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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